Ester Substituent Comparison Across Analogs
The sole quantifiable differentiation dimension available from public data is the structural identity of the ester alcohol substituent. The target compound (CAS 355429-09-3) bears a 2-(4-ethylphenyl)-2-oxoethyl ester group on the 8-methyl-2-phenylquinoline-4-carboxylate scaffold . Its closest cataloged analog (CAS 355429-10-6) substitutes a 4-methylphenyl moiety for the 2-phenyl at the quinoline 2-position, increasing molecular weight to 423.5 g/mol (+14 Da) and adding steric bulk that would predictably alter target binding . The 4-heptylphenyl analog (CAS 355429-22-0) introduces a significantly extended lipophilic tail (MW 507.66, +98 Da), which would predict higher logP and different membrane partitioning behavior . These structural differences are measurable but their biological consequences remain uncharacterized for this specific series.
| Evidence Dimension | Molecular weight and ester alcohol identity |
|---|---|
| Target Compound Data | MW 409.48 g/mol; 2-(4-ethylphenyl)-2-oxoethyl ester on 8-methyl-2-phenylquinoline-4-carboxylate core |
| Comparator Or Baseline | Analog 1 (CAS 355429-10-6): MW 423.5 g/mol, 8-methyl-2-(4-methylphenyl) core. Analog 2 (CAS 355429-22-0): MW 507.66 g/mol, 2-(4-heptylphenyl)-2-oxoethyl ester |
| Quantified Difference | ΔMW = +14 Da (vs. CAS 355429-10-6); ΔMW = +98 Da (vs. CAS 355429-22-0); ester group identity differs at phenyl para-substituent and quinoline 2-substituent |
| Conditions | Calculated from molecular formula; no experimental context available |
Why This Matters
These structural differences provide a rational basis for selecting one analog over another for SAR exploration, but no biological performance superiority can be claimed for any compound in the absence of comparative assay data.
